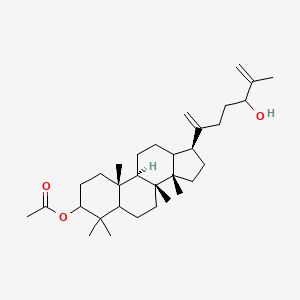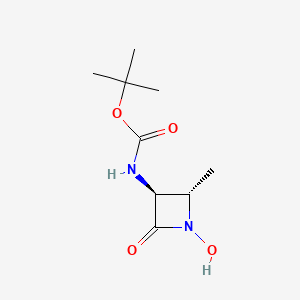
(3s-4s)-3-(t-Butyloxycarbonylamino)-1-hydroxy-4-methyl-2-azetidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3s-4s)-3-(t-Butyloxycarbonylamino)-1-hydroxy-4-methyl-2-azetidinone, commonly known as Boc-4-OH, is a chemical compound used in scientific research. It belongs to the class of azetidinone compounds and has a molecular weight of 233.28 g/mol. Boc-4-OH is a white crystalline powder that is soluble in water, ethanol, and methanol.
Mecanismo De Acción
The mechanism of action of Boc-4-OH is not well understood. However, it is believed to inhibit the activity of proteases. Proteases are enzymes that break down proteins and are essential for various biological processes. Inhibition of protease activity can lead to the inhibition of viral replication and bacterial growth.
Biochemical and Physiological Effects:
Boc-4-OH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HIV protease, which is essential for viral replication. Boc-4-OH has also been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, Boc-4-OH has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-4-OH has various advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other chiral auxiliaries. However, Boc-4-OH has some limitations. It is not suitable for use in vivo due to its toxicity. It also has limited solubility in some solvents, which can make it difficult to work with.
Direcciones Futuras
There are various future directions for the use of Boc-4-OH in scientific research. One direction is the synthesis of new biologically active compounds using Boc-4-OH as a building block. Another direction is the development of new methods for the synthesis of Boc-4-OH and other azetidinone compounds. Additionally, the mechanism of action of Boc-4-OH and its effects on various biological processes need to be further studied.
Métodos De Síntesis
Boc-4-OH can be synthesized using various methods. One of the most common methods is the reaction between 4-methyl-2-oxoazetidine-3-carboxylic acid and t-butoxycarbonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Boc-4-OH has various applications in scientific research. It is commonly used as a building block in the synthesis of other azetidinone compounds. It is also used as a chiral auxiliary in asymmetric synthesis. Boc-4-OH has been used in the synthesis of various biologically active compounds such as HIV protease inhibitors, antibacterial agents, and antifungal agents.
Propiedades
IUPAC Name |
tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-5-6(7(12)11(5)14)10-8(13)15-9(2,3)4/h5-6,14H,1-4H3,(H,10,13)/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHJMVYSNXQXKI-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
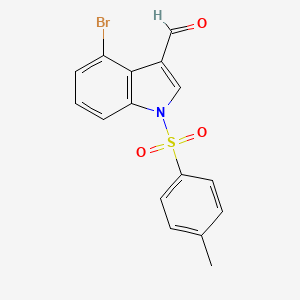

![L-Alanine, N-[(1,1-diMethylethoxy)carbonyl]-3-[[(phenylMethoxy)carbonyl]aMino]-, ethyl ester](/img/no-structure.png)
![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)
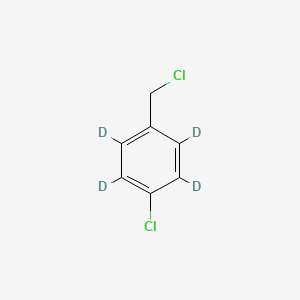
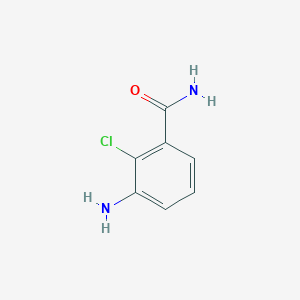
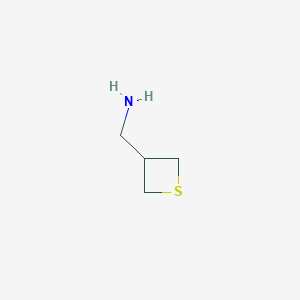
![5-(7-(6-Chloropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyriMidin-6-yl)-3-Methylisoxazole](/img/structure/B1148763.png)
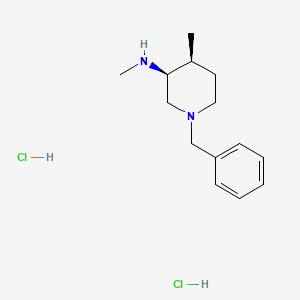
![4-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148766.png)
